![molecular formula C21H23N3O B5816493 N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine](/img/structure/B5816493.png)
N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine
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Overview
Description
N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine is a synthetic organic compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. The synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate compounds into aromatic structures.
S-Methylation: Introduction of methyl groups to the sulfur atoms.
Oxidation: Conversion of methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and reduce production costs.
Chemical Reactions Analysis
N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Replacement of functional groups on the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine can be compared with other 2-aminopyrimidine derivatives, such as:
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: Known for its antiplasmodial activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Exhibits cytotoxic activities against cancer cell lines.
The uniqueness of this compound lies in its specific substitutions on the pyrimidine ring, which confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-benzyl-4-methyl-6-(4-propylphenoxy)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17-10-12-19(13-11-17)25-20-14-16(2)23-21(24-20)22-15-18-8-5-4-6-9-18/h4-6,8-14H,3,7,15H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQCGDHZGSCTSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NC(=NC(=C2)C)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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